molecular formula C18H18N4OS B11010175 N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B11010175
M. Wt: 338.4 g/mol
InChI Key: YFJZAMLDOGZTEV-UHFFFAOYSA-N
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Description

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (let’s call it Compound X ) belongs to the thiazole family. Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. They exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .

Preparation Methods

Synthetic Routes:: The synthetic routes for Compound X involve the condensation of appropriate precursors. One common method is the reaction between a thiazole derivative and an amine, followed by cyclization. Detailed reaction conditions and reagents would depend on the specific synthetic pathway.

Industrial Production:: Industrial-scale production methods for Compound X may involve multi-step processes, optimization, and purification. Unfortunately, specific industrial protocols are proprietary and not widely available in the literature.

Chemical Reactions Analysis

Reactivity:: Compound X can undergo various reactions, including oxidation, reduction, and substitution. For example:

    Oxidation: Oxidative processes can modify the thiazole ring or the phenyl group.

    Reduction: Reduction reactions may target the carbonyl group or other functional groups.

    Substitution: Nucleophilic substitution at the C-2 atom or electrophilic substitution at the C-5 atom can occur.

Common Reagents::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles or electrophiles, depending on the desired modification.

Major Products:: The specific products formed during these reactions would vary based on the reaction conditions and substituents present.

Scientific Research Applications

Compound X has found applications in:

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways, gene expression, or enzymatic activity.

Comparison with Similar Compounds

While Compound X’s uniqueness lies in its specific structure, it shares similarities with other thiazole-based compounds. Notable related compounds include sulfathiazole (antimicrobial), Ritonavir (antiretroviral), Abafungin (antifungal), Bleomycin, and Tiazofurin (antineoplastic) .

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4OS/c23-18(17-13-7-4-8-14(13)21-22-17)19-10-9-16-20-15(11-24-16)12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,19,23)(H,21,22)

InChI Key

YFJZAMLDOGZTEV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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